Axial Stereochemistry Confers Up to 10-Fold Higher IEDDA Reactivity Compared to Equatorial TCO Isomers
The axial isomer of TCO demonstrates substantially higher reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines relative to the equatorial isomer. Specifically, axial TCO derivatives exhibit up to a 10-fold increase in reaction rate . This stereoelectronic advantage arises from superior orbital alignment in the transition state, making axial (S)-TCO-PEG3-amine the preferred choice for applications requiring rapid, high-yield bioconjugation.
| Evidence Dimension | IEDDA reaction rate with tetrazines |
|---|---|
| Target Compound Data | Axial TCO: up to 10-fold faster kinetics (qualitative comparison) |
| Comparator Or Baseline | Equatorial TCO isomer |
| Quantified Difference | Up to 10-fold rate enhancement for axial vs equatorial |
| Conditions | Based on TCO derivative class behavior; no direct data for (S)-TCO-PEG3-amine |
Why This Matters
Faster reaction kinetics enable lower reagent consumption, shorter labeling times, and improved signal-to-noise ratios in bioorthogonal imaging and PROTAC synthesis.
